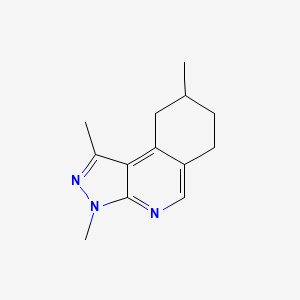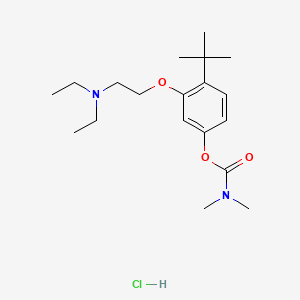
Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a butanoic acid moiety linked to an indole structure, which is further substituted with a dichlorophenyl group. The (Z)-configuration indicates the specific geometric isomerism around the double bond in the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a halogenation reaction, where the indole derivative is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a condensation reaction between the indole derivative and a butanoic acid derivative, such as butanoyl chloride, in the presence of a base like pyridine.
Final Coupling and Isomerization: The final step involves the coupling of the intermediate with an appropriate amine, followed by isomerization to obtain the (Z)-configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms in the dichlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Amino or thiol-substituted derivatives
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in key metabolic or signaling processes.
Gene Expression Modulation: Affecting the expression of genes involved in inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole core but different substituents.
Diclofenac: Another nonsteroidal anti-inflammatory drug with a dichlorophenyl group but different core structure.
Uniqueness
Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- is unique due to its specific combination of functional groups and geometric isomerism, which confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
172371-99-2 |
|---|---|
Molekularformel |
C19H16Cl2N2O3 |
Molekulargewicht |
391.2 g/mol |
IUPAC-Name |
4-[[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]methylideneamino]butanoic acid |
InChI |
InChI=1S/C19H16Cl2N2O3/c20-14-6-3-7-15(21)18(14)23-16-8-2-1-5-12(16)13(19(23)26)11-22-10-4-9-17(24)25/h1-3,5-8,11,26H,4,9-10H2,(H,24,25) |
InChI-Schlüssel |
MTHYVSJBGJOIHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2C3=C(C=CC=C3Cl)Cl)O)C=NCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate](/img/structure/B15190174.png)







